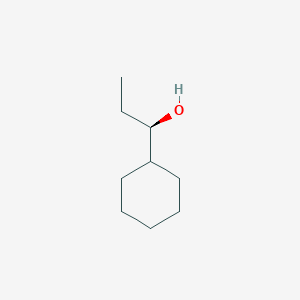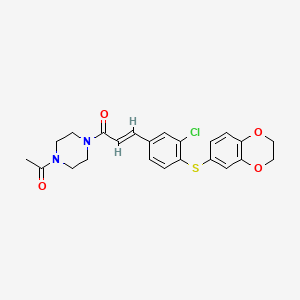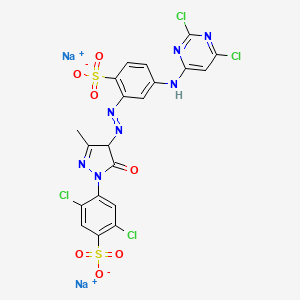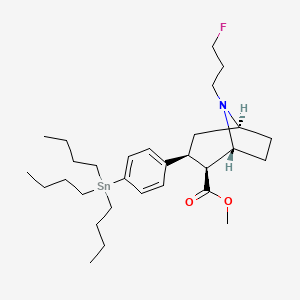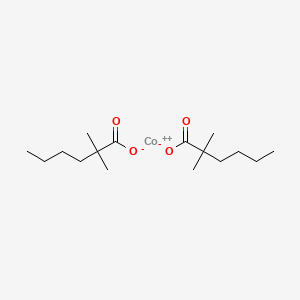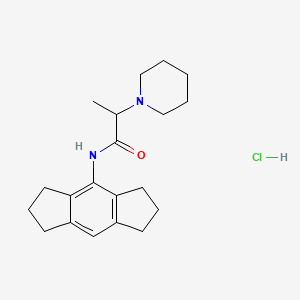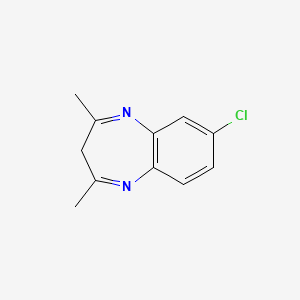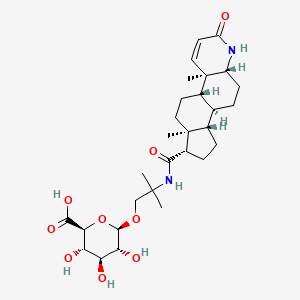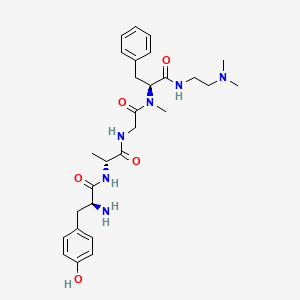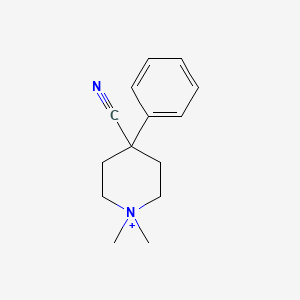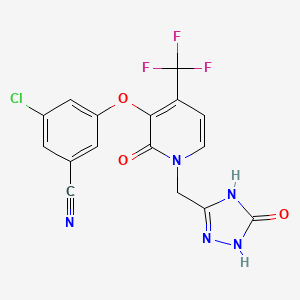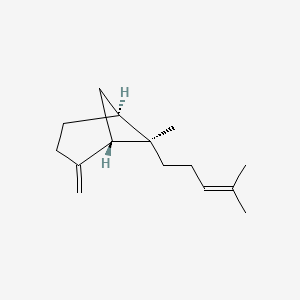![molecular formula C18H18FN5O3 B12784619 (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide CAS No. 2024621-52-9](/img/structure/B12784619.png)
(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluoropyridine moiety, a pyridopyrimidine core, and a butanamide side chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the fluoropyridine derivative, followed by the construction of the pyridopyrimidine core. The final step involves the coupling of these intermediates to form the desired butanamide compound. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the complex molecular structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
化学反应分析
Types of Reactions
(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity, while the pyridopyrimidine core can modulate the compound’s activity. The exact pathways involved depend on the biological context and the specific target being investigated.
相似化合物的比较
Similar Compounds
2-Amino-5-fluoro-4-methyl pyridine:
5-Fluoro-pyrimidine-4-thiol: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide stands out due to its complex structure, which combines multiple functional groups and stereochemistry
属性
CAS 编号 |
2024621-52-9 |
|---|---|
分子式 |
C18H18FN5O3 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1H-pyrido[3,4-d]pyrimidin-3-yl)butanamide |
InChI |
InChI=1S/C18H18FN5O3/c1-9(2)15(16(25)22-11-4-5-21-13(19)6-11)24-17(26)14-10(3)7-20-8-12(14)23-18(24)27/h4-9,15H,1-3H3,(H,23,27)(H,21,22,25)/t15-/m0/s1 |
InChI 键 |
VHGMWHLRBQVHCO-HNNXBMFYSA-N |
手性 SMILES |
CC1=CN=CC2=C1C(=O)N(C(=O)N2)[C@@H](C(C)C)C(=O)NC3=CC(=NC=C3)F |
规范 SMILES |
CC1=CN=CC2=C1C(=O)N(C(=O)N2)C(C(C)C)C(=O)NC3=CC(=NC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


